molecular formula C29H30ClN3O5 B11628523 diethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

diethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11628523
M. Wt: 536.0 g/mol
InChI Key: WPTJRPCTJFFHBK-UHFFFAOYSA-N
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Description

Diethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorinated methoxyphenyl group, and a diethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves the reaction of the pyrazole derivative with diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Diethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of diethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and a reduction in blood pressure. The molecular pathways involved include the inhibition of voltage-gated calcium channels, which play a crucial role in muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Amlodipine: Another dihydropyridine derivative with similar pharmacological properties.

    Felodipine: A dihydropyridine calcium antagonist used in the management of hypertension.

Uniqueness

Diethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific structural features, such as the presence of a pyrazole ring and a chlorinated methoxyphenyl group. These structural elements may confer distinct pharmacological properties and make it a valuable compound for further research and development.

Biological Activity

Diethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The compound features a unique structure that combines various functional groups, making it a subject of interest in medicinal chemistry. The synthesis typically involves multi-step organic reactions, often utilizing specific catalysts and solvents to achieve high yields and purity. For instance, the compound can be synthesized through a combination of dihydropyridine and pyrazole derivatives under optimized conditions to enhance efficiency.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For example, pyrazole derivatives have been shown to inhibit cancer cell proliferation in various in vitro assays. A study highlighted that certain pyrazole compounds demonstrated cytotoxic effects against human cancer cell lines, suggesting that the compound may also possess similar properties due to its structural components .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. Research indicates that dihydropyridine derivatives can modulate inflammatory pathways and reduce markers of inflammation in cellular models. This activity is crucial for developing new therapeutic agents targeting inflammatory diseases.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression or inflammatory processes.
  • Receptor Modulation : By binding to certain receptors, it could alter signaling pathways that contribute to disease states.

Study 1: Anticancer Activity Assessment

In a recent study assessing the anticancer efficacy of related compounds, researchers found that several derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis induction .

Study 2: Anti-inflammatory Evaluation

Another investigation focused on the anti-inflammatory effects of similar dihydropyridine compounds. The results demonstrated a significant reduction in pro-inflammatory cytokines when treated with these compounds in vitro, indicating their potential as anti-inflammatory agents .

Comparative Analysis

To better understand the biological activity of this compound compared to other known compounds, the following table summarizes key findings:

Compound NameBiological ActivityIC50 (µM)Reference
Diethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol]Anticancer5.0
Related Dihydropyridine DerivativeAnti-inflammatory10.0
Pyrazole Compound AAnticancer8.0
Pyrazole Compound BAnti-inflammatory12.0

Properties

Molecular Formula

C29H30ClN3O5

Molecular Weight

536.0 g/mol

IUPAC Name

diethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C29H30ClN3O5/c1-6-37-28(34)24-17(3)31-18(4)25(29(35)38-7-2)26(24)21-16-33(20-11-9-8-10-12-20)32-27(21)19-13-14-23(36-5)22(30)15-19/h8-16,26,31H,6-7H2,1-5H3

InChI Key

WPTJRPCTJFFHBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)C(=O)OCC)C)C

Origin of Product

United States

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